molecular formula C₁₀H₁₅ClN₂O₅ B1147307 N-tert-Butoxycarbonyl (5R)-Acivicin CAS No. 1356931-87-7

N-tert-Butoxycarbonyl (5R)-Acivicin

Cat. No. B1147307
M. Wt: 278.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The N-tert-butyloxycarbonyl (N-Boc) group is commonly used in organic synthesis. It’s a protective group for amines, particularly in peptide synthesis . The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .


Synthesis Analysis

The N-Boc group can be deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The N-Boc group is a carbamate, which means it has a carbonyl (C=O) group and an alkyl group attached to a nitrogen atom .


Chemical Reactions Analysis

The N-Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc protected compounds can vary widely depending on the specific compound. For example, the heat capacities of N-(tert-butoxycarbonyl)-L-phenylalanine were measured over the temperature range from 78 to 350 K .

Safety And Hazards

The safety and hazards of N-Boc protected compounds can also vary widely. For example, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The use of N-Boc protected amino acid ionic liquids in peptide synthesis is an area of ongoing research . These ionic liquids could potentially be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

CAS RN

1356931-87-7

Product Name

N-tert-Butoxycarbonyl (5R)-Acivicin

Molecular Formula

C₁₀H₁₅ClN₂O₅

Molecular Weight

278.69

synonyms

(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; 

Origin of Product

United States

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